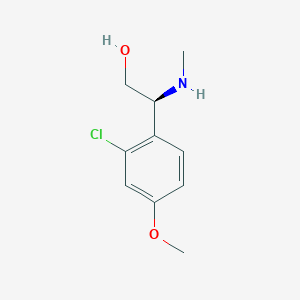

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

CAS No.:

Cat. No.: VC17493445

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | GHJGVAQNNLJEAF-SNVBAGLBSA-N |

| Isomeric SMILES | CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl |

| Canonical SMILES | CNC(CO)C1=C(C=C(C=C1)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol. Its IUPAC name, (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol, reflects the stereochemical configuration at the second carbon atom, which distinguishes it from its (R)-enantiomer.

Stereochemical Features

The compound’s chiral center arises from the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on the same carbon atom. The (S)-configuration is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets. The absolute configuration is confirmed via X-ray crystallography or chiral resolution techniques in synthetic protocols.

Spectroscopic and Computational Data

-

SMILES Notation:

CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl -

InChI Key:

GHJGVAQNNLJEAF-SNVBAGLBSA-N -

Hydrogen Bond Donor/Acceptor Count: 3 donors (1 -OH, 1 -NH-, 1 -Cl) and 3 acceptors (2 -O-, 1 -N-).

The methoxy group at the 4-position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier permeability in pharmacological contexts.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde and methylamine as precursors. A reductive amination step introduces the methylamino group, followed by resolution to isolate the (S)-enantiomer. Key steps include:

-

Condensation: 2-Chloro-4-methoxybenzaldehyde reacts with methylamine in a polar solvent (e.g., ethanol) to form an imine intermediate.

-

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to a secondary amine.

-

Chiral Resolution: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) isolates the (S)-enantiomer.

Purification and Quality Control

Industrial-Scale Purification

-

Crystallization: Ethanol or acetone recrystallization removes diastereomeric impurities.

-

Chromatography: Silica gel column chromatography resolves enantiomers using hexane-ethyl acetate gradients.

-

Distillation: Short-path distillation under reduced pressure isolates high-purity batches.

Analytical Methods

-

HPLC: Chiral columns (e.g., Chiralpak® AD-H) confirm enantiomeric excess (>99%).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) verifies molecular weight (215.67 g/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume